molecular formula C21H15N3O3 B11562203 N'-[(E)-(3-nitrophenyl)methylidene]-9H-fluorene-9-carbohydrazide

N'-[(E)-(3-nitrophenyl)methylidene]-9H-fluorene-9-carbohydrazide

Cat. No.: B11562203
M. Wt: 357.4 g/mol
InChI Key: BZAVAHGXFGYZFJ-LPYMAVHISA-N
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Description

N’-[(E)-(3-nitrophenyl)methylidene]-9H-fluorene-9-carbohydrazide is a Schiff base compound derived from the condensation of 3-nitrobenzaldehyde and 9H-fluorene-9-carbohydrazide. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties and ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]-9H-fluorene-9-carbohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 9H-fluorene-9-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-nitrophenyl)methylidene]-9H-fluorene-9-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-9H-fluorene-9-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to its biological activity .

Comparison with Similar Compounds

N’-[(E)-(3-nitrophenyl)methylidene]-9H-fluorene-9-carbohydrazide can be compared with other Schiff base compounds, such as:

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties

Properties

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-9H-fluorene-9-carboxamide

InChI

InChI=1S/C21H15N3O3/c25-21(23-22-13-14-6-5-7-15(12-14)24(26)27)20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-13,20H,(H,23,25)/b22-13+

InChI Key

BZAVAHGXFGYZFJ-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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